molecular formula C9H10N4OS3 B14044992 Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate

Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate

Cat. No.: B14044992
M. Wt: 286.4 g/mol
InChI Key: HJELGMRULNTAPD-UHFFFAOYSA-N
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Description

Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-2-phenyloxazole-4-carbonitrile with dimethylformamide-dimethyl acetal, resulting in the intermediate dimethyliminoformamidine, which undergoes Dimroth rearrangement in the presence of anilines . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Anilines, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N4OS3

Molecular Weight

286.4 g/mol

IUPAC Name

N-(5-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,1-bis(methylsulfanyl)methanimine

InChI

InChI=1S/C9H10N4OS3/c1-14-7-10-4-5-6(12-7)17-8(11-5)13-9(15-2)16-3/h4H,1-3H3

InChI Key

HJELGMRULNTAPD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=N1)SC(=N2)N=C(SC)SC

Origin of Product

United States

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